N-(2-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide
CAS No.: 1215744-36-7
Cat. No.: VC4341026
Molecular Formula: C21H23N5O3S
Molecular Weight: 425.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215744-36-7 |
|---|---|
| Molecular Formula | C21H23N5O3S |
| Molecular Weight | 425.51 |
| IUPAC Name | N-[(2-methoxyphenyl)methyl]-3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide |
| Standard InChI | InChI=1S/C21H23N5O3S/c1-3-11-25-20(28)19-15(10-12-30-19)26-17(23-24-21(25)26)8-9-18(27)22-13-14-6-4-5-7-16(14)29-2/h4-7,10,12H,3,8-9,11,13H2,1-2H3,(H,22,27) |
| Standard InChI Key | ZZTPWUBDDRDLGE-UHFFFAOYSA-N |
| SMILES | CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=CC=C4OC |
Introduction
Potential Biological Activity
Heterocyclic compounds containing triazolo-pyrimidine frameworks are known to exhibit diverse biological activities. Based on structural analogs:
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Antimicrobial Activity: Compounds with similar structures have shown effectiveness against bacterial and fungal strains due to their ability to disrupt microbial enzymes.
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Anticancer Potential: The presence of fused triazolo-pyrimidine rings can interfere with DNA replication in cancer cells.
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Anti-inflammatory Properties: Methoxybenzyl derivatives often exhibit anti-inflammatory effects by modulating enzymatic pathways such as cyclooxygenase (COX).
Further experimental studies like molecular docking and in vitro assays would be required to confirm these activities.
Synthesis Pathway
The synthesis of such compounds typically involves multi-step reactions:
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Formation of the Triazolo-Pyrimidine Core:
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Starting from thiophene derivatives and hydrazine-based precursors.
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Cyclization reactions under acidic or basic conditions.
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Introduction of Substituents:
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Methoxybenzyl groups are introduced via nucleophilic substitution.
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Amide formation is achieved using acylation reactions with appropriate carboxylic acid derivatives.
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Purification and Characterization:
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Techniques like recrystallization or chromatography are used for purification.
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Characterization involves NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.
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Applications and Research Directions
Given its structural complexity and potential bioactivity:
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Pharmaceutical Development:
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Investigated as a lead compound for drug discovery.
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Could serve as a scaffold for designing enzyme inhibitors or receptor agonists/antagonists.
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Material Science:
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Heterocyclic compounds are sometimes explored for electronic or optical properties.
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Toxicological Studies:
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Necessary to evaluate safety profiles before therapeutic applications.
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Research Gaps
To fully understand this compound's properties:
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Experimental synthesis and characterization data are needed.
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Biological testing (e.g., antimicrobial or anticancer assays) should be conducted.
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Computational studies (e.g., molecular docking) can predict interactions with biological targets.
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